molecular formula C16H26N2O2 B5755159 N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5755159
M. Wt: 278.39 g/mol
InChI Key: IPHHAQFOIKFPOE-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethoxyphenylmethyl group and a dimethylamino group

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-17-10-8-14(9-11-17)18(2)12-13-6-5-7-15(19-3)16(13)20-4/h5-7,14H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHHAQFOIKFPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N,N-dimethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenethylamine analogs, such as:

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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